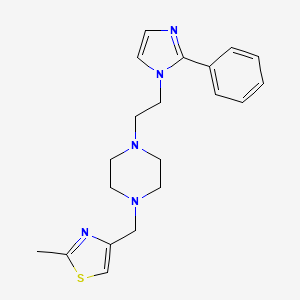
2-methyl-4-((4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methyl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "2-methyl-4-((4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methyl)thiazole" is a molecule that appears to be designed for biological activity, given its structural features which include a thiazole ring, a piperazine moiety, and a phenyl-imidazole group. These structural motifs are commonly found in compounds with various pharmacological properties, such as antimicrobial, anticancer, and receptor antagonist activities .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with the formation of core structures followed by the addition of various substituents. For instance, the synthesis of imidazole-based piperazine derivatives can be achieved through a cyclocondensation reaction, as demonstrated in the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives . Similarly, the synthesis of thiazole derivatives can be performed using the Hantzsch reaction in an ethanol medium . These methods suggest that the synthesis of the compound would likely involve a stepwise approach, combining the thiazole core with the piperazine and phenyl-imidazole fragments in a strategic manner to achieve the desired architecture.
Molecular Structure Analysis
The molecular structure of such compounds is typically confirmed using spectroscopic techniques such as NMR spectroscopy and mass spectrometry . The presence of distinct functional groups like the thiazole ring, piperazine, and imidazole would result in characteristic signals in the NMR spectra, which would be used to verify the identity and purity of the synthesized compound.
Chemical Reactions Analysis
Compounds containing piperazine and thiazole rings are known to participate in various chemical reactions. For example, piperazine derivatives can undergo Mannich reactions to introduce additional substituents . Thiazole derivatives can react with different reagents to form Schiff bases or can be further functionalized to enhance their biological activity . The phenyl-imidazole moiety could also be involved in reactions that modify the pharmacological profile of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heterocyclic rings like thiazole and imidazole typically contributes to the compound's stability and lipophilicity, which are important for biological activity. The piperazine ring can impart water solubility and influence the compound's ability to cross biological membranes . The overall properties would be crucial in determining the compound's suitability as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.
科学的研究の応用
Synthesis and Biological Evaluation
A study by Rajkumar et al. (2014) focused on the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives, showcasing a simple and efficient synthetic route. These compounds were characterized using various spectroscopic techniques and evaluated for their antimicrobial activities. Notably, certain derivatives exhibited significant antibacterial and antifungal activities, highlighting their potential in developing new antimicrobial agents (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).
Anticancer Activity
Ding et al. (2012) designed and synthesized a series of novel compounds bearing imidazo[2,1-b]thiazole scaffolds. These compounds were evaluated for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. The study identified potential inhibitors with significant cytotoxic activities, suggesting the applicability of these derivatives in cancer therapy (H. Ding, Zhe Chen, Cunlong Zhang, Tian Xin, Yini Wang, Hong-rui Song, Yuyang Jiang, Yuzong Chen, Yongnan Xu, Chunyan Tan, 2012).
Antifungal Agents
Heeres et al. (1979) reported the synthesis and antifungal properties of ketoconazole, a compound structurally related to the given chemical, highlighting its potent activity against various fungal infections. This research underpins the importance of such derivatives in the development of effective antifungal therapies (J. Heeres, L. Backx, J. Mostmans, J. V. van Cutsem, 1979).
Antidiabetic Compounds
Le Bihan et al. (1999) explored piperazine derivatives as new antidiabetic compounds, identifying structures that significantly improved glucose tolerance without causing hypoglycemia or side effects. This study demonstrates the therapeutic potential of these derivatives in managing type II diabetes (G. Le Bihan, F. Rondu, A. Pelé-Tounian, X. Wang, S. Lidy, E. Touboul, A. Lamouri, G. Dive, J. Huet, B. Pfeiffer, P. Renard, B. Guardiola‐Lemaître, D. Manechez, L. Pénicaud, A. Ktorza, J. Godfroid, 1999).
Antimicrobial Agents
Patel et al. (2012) synthesized a novel series of thiazolidinone derivatives with significant antimicrobial activity against various bacterial and fungal strains. This research highlights the potential of these compounds in addressing antimicrobial resistance and developing new antimicrobial therapies (Divyesh Patel, P. Kumari, N. Patel, 2012).
特性
IUPAC Name |
2-methyl-4-[[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5S/c1-17-22-19(16-26-17)15-24-11-9-23(10-12-24)13-14-25-8-7-21-20(25)18-5-3-2-4-6-18/h2-8,16H,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBGFBHVLGLHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-4-((4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methyl)thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

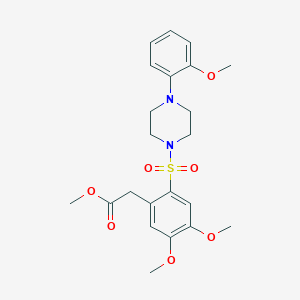
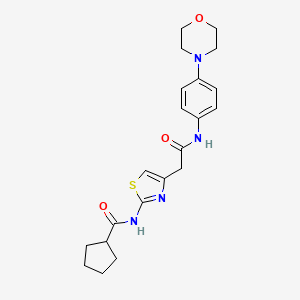
![N-cyclopentyl-4-[[1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]cyclohexane-1-carboxamide](/img/structure/B2501181.png)
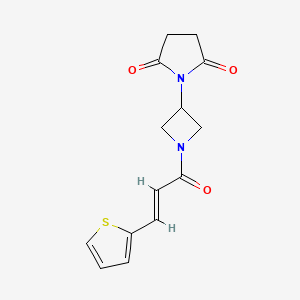
![1-(2-(4-ethylphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2501183.png)
![3-(4-methoxyphenyl)-2-methylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2501186.png)
![dimethyl[(1H-pyrazol-4-yl)imino]-lambda6-sulfanone dihydrochloride](/img/structure/B2501188.png)
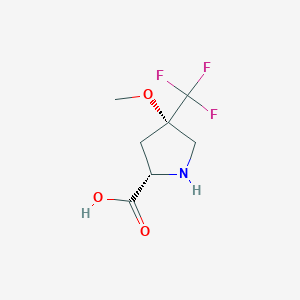
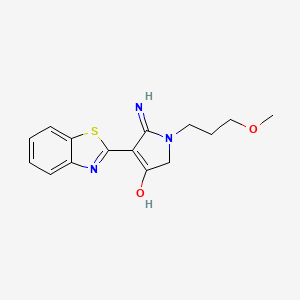
![N-(2-furylmethyl)-3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanamide](/img/no-structure.png)
![Methyl 2-(3-phenoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2501195.png)
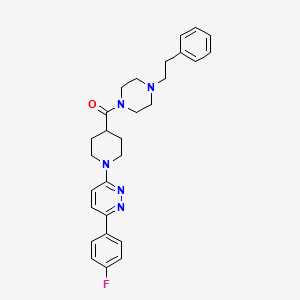
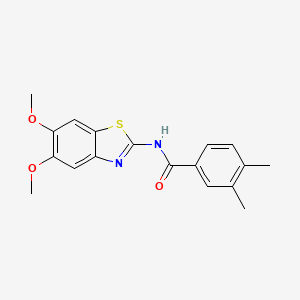
![N-cyclopentyl-5-cyclopropylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxamide](/img/structure/B2501198.png)